molecular formula C22H29FO6 B109596 6-Hydroxybetamethasone CAS No. 24703-00-2

6-Hydroxybetamethasone

Cat. No. B109596
CAS RN: 24703-00-2
M. Wt: 408.5 g/mol
InChI Key: RVBSTEHLLHXILB-DNVCMXBESA-N
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Description

6-Hydroxybetamethasone is a chemical compound . It is also known as HydroxyBetamethasone, 6β-Hydroxy Betamethasone, and 6-beta-Hydroxy Betamethasone . Its molecular formula is C22H29FO6 .

Scientific Research Applications

  • Biomarker for Illicit Treatments in Cattle

    • Research on dexamethasone (DXM), which is often illegally used as a growth promoter in cattle, has shown that the urinary ratio between 6β-hydroxycortisol (6β-OHF) and cortisol (F) could serve as an indicator of illicit corticosteroid treatments. This ratio was significantly affected by oral, low-dose, long-term DXM treatment, suggesting its potential as a non-invasive screening tool (Capolongo et al., 2007).
  • Detection in Equine Urine

    • Studies have identified betamethasone and its major metabolite, 6-beta-hydroxybetamethasone, in equine urine. Techniques such as thin-layer chromatography and micro-liquid chromatography/mass spectrometry (micro-LC/MS) were employed for detection, illustrating the importance of these compounds in veterinary medicine (Skrabalak & Henion, 1986).
  • In Vitro Metabolism in Human Liver and Kidney

    • Dexamethasone undergoes extensive metabolism to 6-hydroxylated metabolites in human liver and kidney. The CYP3A4 enzyme is primarily responsible for this process. This research highlights the significant role of 6-hydroxy metabolites in the biotransformation of dexamethasone in humans (Tomlinson et al., 1997).
  • Quantitative Determination in Equine Plasma and Urine

    • The quantification of betamethasone and 6 beta-hydroxybetamethasone in equine plasma and urine via micro-LC-MS has been achieved, demonstrating the application of advanced analytical techniques in veterinary pharmacology (Skrabalak, Cuddy & Henion, 1985).
  • Plasma Measurements for Altered Hepatic Drug Metabolizing Activity

    • The measurement of plasma 6beta-hydroxycortisol (6betaOHF) can indicate changes in hepatic drug metabolizing enzyme activity. This approach has been particularly useful in studying patients with alcoholic liver disease and severe Cushing's syndrome (Szücs et al., 2003).
  • Dexamethasone as a Probe for Drug Clearance Studies

    • Research has utilized dexamethasone, primarily metabolized by CYP3A4 to 6-hydroxydexamethasone, as a probe to study the clearance of other drugs like docetaxel. This highlights the role of 6-hydroxy metabolites in pharmacokinetic studies (Puisset et al., 2004).
  • Altered Activity in Diabetic Skeletal Muscle

    • Studies have examined the role of dexamethasone and its metabolites, including 6-hydroxy derivatives, in skeletal muscle of diabetic subjects, indicating potential therapeutic applications in metabolic diseases (Jang et al., 2007).
  • Species Differences in Metabolism

    • Comparative research on the metabolism of dexamethasone across various mammalian species revealed differences in the formation of 6-hydroxy metabolites, offering insights into interspecies variations in drug metabolism (Tomlinson et al., 1997).
  • Identification as a Major Urinary Metabolite in Humans

    • The identification of 6 beta-hydroxydexamethasone as a major urinary metabolite in humans demonstrates its significance in human pharmacokinetics and potential for use in clinical diagnostics (Minagawa et al., 1986).
  • Induction of Adrenal Enzymes

    • Research on the induction of adrenal enzymes by 6-hydroxydopamine has implications for understanding the regulation of adrenal function and the potential therapeutic applications of related compounds (Thoenen, Mueller & Axelrod, 1970).
  • Role in Myelin Formation

    • Studies have found that dexamethasone and related compounds, including 6-hydroxy metabolites, play a role in signaling the initiation and enhancing the rate of myelin formation, suggesting potential applications in neurology (Chan, Phillips & Glaser, 1998).
  • Assessment of Adrenocortical Activity

    • Plasma and salivary measurements of 6beta-hydroxycortisol are useful for assessing adrenocortical activity in patients with adrenocortical adenomas, highlighting the diagnostic utility of 6-hydroxy metabolites (Varga et al., 2003).

Safety and Hazards

The safety data sheet for betamethasone, a related compound, indicates that it may damage the unborn child and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

6-Hydroxybetamethasone is a derivative of betamethasone, a systemic corticosteroid . Its primary targets are glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating immune responses and inflammation .

Mode of Action

6-Hydroxybetamethasone, like betamethasone, binds to glucocorticoid receptors, inhibiting pro-inflammatory signals while promoting anti-inflammatory signals . This binding inhibits neutrophil apoptosis and demargination , and inhibits NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2 , leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

The binding of 6-Hydroxybetamethasone to glucocorticoid receptors affects various biochemical pathways. It inhibits the release of inflammation mediators, reducing inflammation and immune response

Pharmacokinetics

Betamethasone, its parent compound, is known to have a long-acting effect with potent glucocorticoid activity . It is used both topically and parenterally to manage various disease states

Result of Action

The binding of 6-Hydroxybetamethasone to glucocorticoid receptors results in a decrease in inflammation and immune response . This can help manage various conditions, including allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders .

properties

IUPAC Name

(6R,8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16+,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBSTEHLLHXILB-DNVCMXBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179443
Record name 6-Hydroxybetamethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxybetamethasone

CAS RN

24703-00-2
Record name 6-Hydroxybetamethasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024703002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxybetamethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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